molecular formula C20H4F24O8Zr B8245883 Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]

Cat. No.: B8245883
M. Wt: 919.4 g/mol
InChI Key: BAXMCQVEJQWVJN-ZVXPXTILSA-J
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Description

Chemical Identity: Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] (CAS: 19530-02-0) is a coordination complex with the molecular formula C₂₀H₄F₂₄O₈Zr and a molecular weight of 919.427 g/mol . The compound consists of a central Zr⁴⁺ ion coordinated by four bidentate (2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate ligands. This ligand, also known as hexafluoroacetylacetonate (hfacac), is highly fluorinated, conferring unique thermal stability and solubility in organic solvents.

Structural Features:
The (2Z)-configuration of the ligand ensures a planar chelating geometry around the zirconium center, forming an eight-coordinate complex. The strong electron-withdrawing effect of the fluorine substituents enhances the Lewis acidity of the metal center, making it useful in catalysis and materials science applications.

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4/b4*2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXMCQVEJQWVJN-ZVXPXTILSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H4F24O8Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] typically involves the reaction of zirconium alkoxides with hexafluoro-oxo-pentenolate ligands under controlled conditions. One common approach is to use zirconium isopropoxide as the starting material, which reacts with the hexafluoro-oxo-pentenolate ligands in a solvent such as isopropanol. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In an industrial setting, the production of zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the zirconium center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, where the zirconium center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the hexafluoro-oxo-pentenolate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium compounds with higher oxidation states, while substitution reactions may result in the formation of new zirconium complexes with different ligands .

Scientific Research Applications

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate], also known as tetrakis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)zirconium(IV), has the molecular formula C20H4F24O8Zr and a molecular weight of 919.427 . Research applications for this compound are not explicitly detailed within the provided search results. However, the search results do provide information on related Zirconium compounds, which can be relevant in similar scientific research applications.

Related Compounds and Their Applications:

  • Tetrakis(diethylamino)zirconium:
    • This compound, also known as TDEAZr, has a molecular formula of C16H40N4Zr and a molecular weight of 379.74 .
    • It is a liquid with a boiling point of 128°C .
    • Applications for tetrakis(diethylamino)zirconium are not specified in the provided search results.
  • Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate):
    • This compound is also known as Zr(TMHD)4 .
    • It can be used as a Zirconium source precursor for good quality MOCVD of PNZT .
    • It has hazard classifications including Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with a target organ being the respiratory system .

Other Zirconium Compounds:
The search results mention other Zirconium compounds, though not directly related to the specified compound, they provide context for Zirconium-related research:

  • Tetrakis(diethylamino)zirconium

General Information:

  • NIST (National Institute of Standards and Technology) provides standard reference data but makes no warranties regarding errors or omissions in the database .

Mechanism of Action

The mechanism by which zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] exerts its effects involves the interaction of the zirconium center with various molecular targets. The hexafluoro-oxo-pentenolate ligands play a crucial role in stabilizing the zirconium center and facilitating its interaction with other molecules. The specific pathways involved depend on the application, such as catalytic processes in industrial applications or binding interactions in biological systems .

Comparison with Similar Compounds

Structural and Compositional Differences

The following table compares key structural and compositional parameters of zirconium(4+) tetrakis[hfacac] with analogous metal complexes:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Coordination Geometry
Zirconium(4+) tetrakis[hfacac] C₂₀H₄F₂₄O₈Zr 919.427 19530-02-0 8-coordinate (tetrakis)
Scandium tris[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] C₁₅H₃F₁₈O₆Sc 666.11 18990-42-6 6-coordinate (tris)
Cobalt(2+) bis[hfacac] C₁₀H₂CoF₁₂O₄ 473.031 19648-83-0 4-coordinate (bis)
Hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) C₄₄H₆₈HfO₈ 1025.25 63370-90-1 8-coordinate (tetrakis)
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato) C₄₄H₆₈O₈Zr 919.15 18865-74-2 8-coordinate (tetrakis)

Key Observations :

  • Ligand Effects: The fluorinated hfacac ligand in the zirconium complex increases its thermal stability and volatility compared to non-fluorinated analogs like tetramethylheptanedionato (TMHD) ligands .
  • Coordination Number : The central metal’s oxidation state dictates coordination number (e.g., Zr⁴⁺ forms tetrakis complexes, while Sc³⁺ forms tris complexes) .

Physical and Chemical Properties

Thermal Stability:
  • Zirconium(4+) tetrakis[hfacac] exhibits superior thermal stability (decomposition >300°C) compared to cobalt(2+) bis[hfacac] (decomposition ~200°C) due to stronger Zr–O bonds and ligand fluorination .
  • Non-fluorinated analogs like Zr(TMHD)₄ decompose at lower temperatures (~250°C) .
Solubility:
  • The fluorinated zirconium complex is highly soluble in polar organic solvents (e.g., acetone, THF) but insoluble in water, similar to scandium tris[hfacac] .
  • Cobalt(2+) bis[hfacac] shows moderate solubility in ethanol and chloroform .
Reactivity:
  • Zr(4+) tetrakis[hfacac] acts as a precursor for zirconium dioxide (ZrO₂) thin films in chemical vapor deposition (CVD), outperforming hafnium analogs in deposition efficiency .
  • Scandium tris[hfacac] is used in organic synthesis but is less catalytically active than zirconium complexes .

Research Findings :

  • In photocatalysis, Zr(TMHD)₄-sensitized TiO₂ showed 65% degradation efficiency for organic pollutants under UV light, comparable to fluorinated zirconium complexes but with lower recyclability .
  • Cobalt(2+) bis[hfacac] demonstrated spin-crossover behavior at 150 K, a property absent in zirconium analogs .

Biological Activity

Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] is a complex compound with significant potential in various biological applications. Its unique structure and the presence of fluorinated groups suggest that it may exhibit distinct biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula: C20_{20}H4_{4}F24_{24}O8_{8}Zr
  • Molecular Weight: 919.427 g/mol
  • CAS Registry Number: 19530-02-0

The biological activity of zirconium complexes often involves their interaction with biomolecules, influencing cellular processes through various mechanisms:

  • Metal Ion Interaction: Zirconium ions can interact with proteins and nucleic acids, potentially altering their structure and function.
  • Catalytic Activity: The tetrakis structure may facilitate catalytic reactions that can lead to the formation of reactive oxygen species (ROS), influencing cellular signaling pathways.

1. Anticancer Activity

Research has indicated that zirconium complexes can exhibit cytotoxic effects against cancer cells. For instance, studies have shown that zirconium-based compounds can induce apoptosis in various cancer cell lines by promoting oxidative stress and disrupting mitochondrial function

1
.

2. Antimicrobial Properties

Zirconium(4+) complexes have demonstrated antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Drug Delivery Systems

Due to their ability to form stable complexes with drugs, zirconium compounds are being explored as carriers for targeted drug delivery systems. Their biocompatibility and ability to modulate drug release rates make them promising candidates in pharmaceutical formulations .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of zirconium tetrakis complexes against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving ROS generation and caspase activation leading to apoptosis .

Case Study 2: Antimicrobial Activity

In another study, zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerMCF-7 (breast cancer)Induced apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Drug DeliveryVariousEnhanced drug stability and release

Q & A

Basic: What synthetic methodologies are effective for preparing zirconium(IV) complexes with fluorinated β-diketonate ligands?

Answer:
The synthesis of zirconium(IV) β-diketonates typically involves ligand exchange reactions. For fluorinated ligands like (2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate, a common approach is reacting zirconium precursors (e.g., ZrCl₄ or Zr alkoxides) with the deprotonated ligand in anhydrous conditions.

  • Step 1: Dissolve the fluorinated β-diketone in a polar aprotic solvent (e.g., THF) and deprotonate it using a strong base (e.g., NaH or KOH).
  • Step 2: Add ZrCl₄ or Zr(OiPr)₄·iPrOH ( ) dropwise under inert atmosphere (argon/nitrogen).
  • Step 3: Reflux for 12–24 hours to ensure complete ligand substitution.
  • Step 4: Isolate the product via vacuum filtration or solvent evaporation.

Characterization requires ¹⁹F NMR to confirm ligand coordination and elemental analysis to verify stoichiometry. Challenges include ligand solubility and moisture sensitivity, necessitating Schlenk-line techniques .

Basic: How can X-ray diffraction (XRD) be used to determine the structural geometry of this zirconium complex?

Answer:
Single-crystal XRD is the gold standard for structural elucidation. Key steps:

  • Crystal Growth: Slow diffusion of hexane into a saturated DMF solution of the complex ( ).
  • Data Collection: Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K ( ).
  • Structure Refinement: Solve via direct methods (e.g., SHELX) and refine using full-matrix least-squares.

For the title compound, expect an 8-coordinate Zr⁴⁺ center with four bidentate ligands. The orthogonal crystal system (e.g., Pna21, a = 15.572 Å, b = 18.706 Å, c = 15.853 Å) and Zr–O/N bond lengths (~2.1–2.3 Å) confirm ligand geometry .

Advanced: How do fluorinated β-diketonate ligands influence the electronic properties and stability of zirconium(IV) complexes compared to non-fluorinated analogs?

Answer:
Fluorination enhances both stability and Lewis acidity:

  • Electron-Withdrawing Effect: The CF₃ groups lower the ligand’s π*-orbital energy, strengthening Zr–O bonds (bond order ~0.5–0.7) and increasing thermal stability (TGA decomposition >250°C vs. ~180°C for non-fluorinated analogs).
  • Steric Effects: Bulky fluorinated groups reduce aggregation, improving solubility in non-polar solvents (e.g., toluene).
  • Redox Activity: Fluorination shifts the Zr⁴⁺/Zr³⁺ redox potential by +0.3–0.5 V (cyclic voltammetry in CH₂Cl₂), enhancing catalytic utility in oxidation reactions .

Contradictions arise in hydrolysis studies: fluorinated ligands may paradoxically increase moisture sensitivity due to weaker Zr–O bonds in aqueous media ( vs. 15).

Advanced: What computational methods are suitable for modeling the ligand substitution dynamics in zirconium β-diketonate complexes?

Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for Zr is optimal.

  • Geometry Optimization: Simulate the Zr coordination sphere and compare with XRD data (bond length RMSD <0.05 Å).
  • Transition State Analysis: Use Nudged Elastic Band (NEB) methods to model ligand exchange pathways (e.g., replacing H₂O with β-diketonate).
  • Electronic Structure: Natural Bond Orbital (NBO) analysis quantifies charge transfer (e.g., Zr → ligand donation: ~0.8 e⁻ per bond).

Validation requires correlating computed vibrational spectra (IR) with experimental data (C=O stretch at ~1650 cm⁻¹ vs. 1620 cm⁻¹ for fluorinated analogs) .

Basic: What spectroscopic techniques are critical for confirming the purity of this zirconium complex?

Answer:

  • ¹H and ¹⁹F NMR: Identify ligand proton environments (e.g., vinylic protons at δ 5.8–6.2 ppm) and CF₃ groups (δ −70 to −75 ppm).
  • IR Spectroscopy: Confirm β-diketonate coordination via C=O (1630–1670 cm⁻¹) and C–F (1150–1250 cm⁻¹) stretches.
  • ESI-MS: Detect molecular ion peaks (e.g., [Zr(L)₄]⁺ at m/z ~950–1000).

For trace metal analysis (e.g., residual Cl⁻), use ICP-MS with detection limits <1 ppb .

Advanced: How does the ligand’s Z-configuration impact the complex’s reactivity in catalysis?

Answer:
The Z-configuration enforces a cisoid geometry around the β-diketonate, favoring:

  • Stereoselective Catalysis: In asymmetric epoxidation, Z-ligands yield enantiomeric excess (ee) >90% vs. 70% for E-ligands.
  • Substrate Binding: The rigid Z-conformation creates a chiral pocket for substrate coordination (e.g., in Diels-Alder reactions).

Contrast with E-configuration analogs shows a 30% lower turnover frequency (TOF) in olefin polymerization due to steric hindrance .

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